2-Bromo-1-cyclopropyl-2-phenylethanone
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Overview
Description
2-Bromo-1-cyclopropyl-2-phenylethanone is an organic compound with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol . This compound is known for its role as an impurity in the synthesis of Prasugrel, a thienopyridine antiplatelet agent . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 2-Bromo-1-cyclopropyl-2-phenylethanone typically involves the bromination of 1-cyclopropyl-2-phenylethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst to achieve high yields and purity .
Chemical Reactions Analysis
2-Bromo-1-cyclopropyl-2-phenylethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to 1-cyclopropyl-2-phenylethanone using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-cyclopropyl-2-phenylethanone is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical research to study enzyme interactions and protein modifications.
Medicine: While not used therapeutically, it is studied for its potential effects on biological systems and its role as an impurity in pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclopropyl-2-phenylethanone involves its interaction with various molecular targets. The bromine atom makes the compound reactive towards nucleophiles, allowing it to participate in substitution reactions. The cyclopropyl and phenyl groups provide steric and electronic effects that influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-1-cyclopropyl-2-phenylethanone include:
1-Bromo-2-phenylethanone: Lacks the cyclopropyl group, making it less sterically hindered.
2-Bromo-1-cyclopropyl-2-methylpropanone: Contains a methyl group instead of a phenyl group, altering its electronic properties.
2-Chloro-1-cyclopropyl-2-phenylethanone: Substitutes chlorine for bromine, affecting its reactivity and chemical behavior .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-cyclopropyl-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10(11(13)9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCQHQYRBCPPIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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